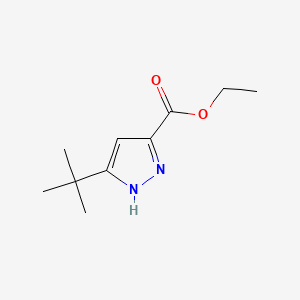
4,4'-(1E,1'E)-2,2'-(1-Phenyl-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)bis(2-methoxyphenol)
Übersicht
Beschreibung
4,4'-(1E,1'E)-2,2'-(1-Phenyl-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)bis(2-methoxyphenol) is a useful research compound. Its molecular formula is C27H24N2O4 and its molecular weight is 440.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4,4'-(1E,1'E)-2,2'-(1-Phenyl-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)bis(2-methoxyphenol) is 440.17360725 g/mol and the complexity rating of the compound is 650. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,4'-(1E,1'E)-2,2'-(1-Phenyl-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)bis(2-methoxyphenol) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-(1E,1'E)-2,2'-(1-Phenyl-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)bis(2-methoxyphenol) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Tautomerism and Structural Analysis
- Tautomerism in NH-Pyrazoles: The compound shows interesting annular tautomerism. This phenomenon is significant in understanding the structural behavior of NH-pyrazoles, including those with phenol residues like the subject compound. The study conducted by Cornago et al. (2009) highlights this aspect through X-ray crystallography and spectroscopy methods (Cornago et al., 2009).
Catalysis and Synthesis Applications
- Catalysis in Synthesis of Curcumin Derivatives: A study by Cahyana et al. (2019) demonstrated the successful use of a CuO/SiO2 catalyst in synthesizing curcumin derivatives, including the subject compound. This research highlights the compound's role in the synthesis of pharmacologically active derivatives (Cahyana et al., 2019).
Antioxidant Properties
- Radical Scavenging Activity: A 2021 study by Taavoni and Baghersad investigated the radical scavenging properties of curcumin-based derivatives, including the target compound. The results showed significant radical scavenging activity, indicating potential antioxidant applications (Taavoni & Baghersad, 2021).
Corrosion Inhibition
- Corrosion Inhibition in Petroleum Industry: Singh et al. (2020) explored the use of pyrazol derivatives, similar to the subject compound, as corrosion inhibitors for steel in the petroleum industry. This study underscores the potential industrial application of such compounds in mitigating corrosion in harsh chemical environments (Singh et al., 2020).
Nonlinear Optical Properties
- Investigation of Nonlinear Optical Activity: In a study by Tamer et al. (2015), the nonlinear optical properties of a similar compound were examined. This research contributes to understanding the optical applications of such pyrazole derivatives (Tamer et al., 2015).
Photovoltaic Properties
- Application in Organic Photovoltaics: Liu et al. (2014) synthesized organic small molecules based on a similar structure for use in photovoltaic devices. This research indicates the potential application of such compounds in the development of organic solar cells (Liu et al., 2014).
Wirkmechanismus
Target of Action
CNB-001, also known as 4,4’-(1E,1’E)-2,2’-(1-Phenyl-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)bis(2-methoxyphenol), is a potent inhibitor of 5-lipoxygenase (5-LOX) . It also targets extracellular Aβ toxicity in hippocampal neurons . These targets play crucial roles in the regulation of inflammatory responses and neuronal cell survival.
Mode of Action
CNB-001 interacts with its targets to exert neuroprotective and anti-inflammatory effects. It suppresses the expression of proapoptotic proteins and supports the expression of the antiapoptotic protein Bcl-2 . This suggests that the protective mechanism of CNB-001 might include both its antioxidative property and its regulatory function on the Bcl-2 family .
Biochemical Pathways
CNB-001 affects several biochemical pathways. It inhibits the ERK and p38 MAPK pathways, which are involved in cellular responses to a diverse array of stimuli and mediate various cellular activities such as gene expression, mitosis, differentiation, and cell survival/apoptosis .
Result of Action
CNB-001 has been shown to protect neuronal cells against toxicity through its antioxidant and antiapoptotic properties . It increases cell viability, decreases ROS formation, maintains normal physiological mitochondrial membrane potential, and reduces apoptosis . Furthermore, CNB-001 inhibits the downstream apoptotic cascade by increasing the expression of vital antiapoptotic protein Bcl-2 and decreasing the expression of Bax, caspase-3, and cytochrome C .
Action Environment
The action of CNB-001 can be influenced by various environmental factors. For instance, the presence of other stimulants can affect the efficacy of CNB-001. It has been found that CNB-001 is effective for microglial NO production induced by other stimulants than LPS . .
Eigenschaften
IUPAC Name |
4-[(E)-2-[5-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2-phenylpyrazol-3-yl]ethenyl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c1-32-26-16-19(10-14-24(26)30)8-12-21-18-23(29(28-21)22-6-4-3-5-7-22)13-9-20-11-15-25(31)27(17-20)33-2/h3-18,30-31H,1-2H3/b12-8+,13-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOCIDQIFWYHLB-QHKWOANTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC2=CC(=NN2C3=CC=CC=C3)C=CC4=CC(=C(C=C4)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C2=CC(=NN2C3=CC=CC=C3)/C=C/C4=CC(=C(C=C4)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60732491 | |
| Record name | (4Z)-4-[(2Z)-2-{5-[(E)-2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene}ethylidene]-2-methoxycyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60732491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1019110-87-2, 828911-76-8 | |
| Record name | CNB-001 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1019110872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4Z)-4-[(2Z)-2-{5-[(E)-2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene}ethylidene]-2-methoxycyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60732491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CNB-001 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TS3085B7P8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



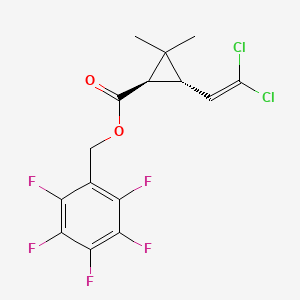

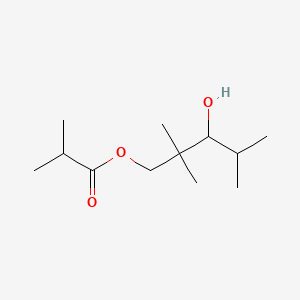

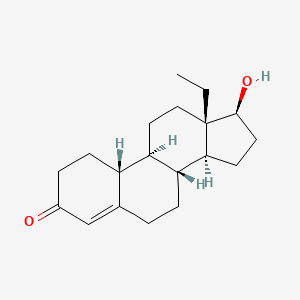
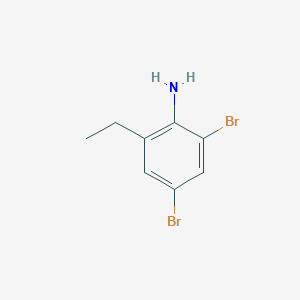

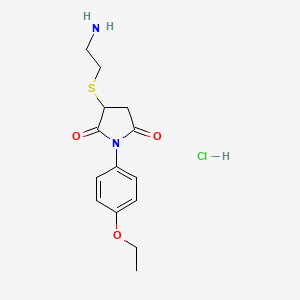
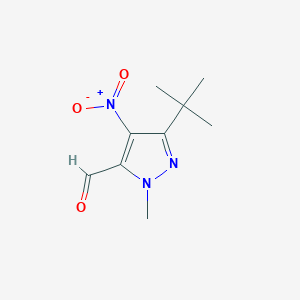
![8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3416424.png)
![7-Methyl-3-piperazin-1-yl-methyl-2-p-tolyl-imidazo[1,2-a]pyridine](/img/structure/B3416430.png)

![4-[(3,4-Diethoxybenzyl)oxy]benzaldehyde](/img/structure/B3416464.png)
